1,3-Diacetoxypropane is a chemical compound classified as an acetate ester, derived from the formal condensation of the two hydroxy groups of propane-1,3-diol with acetic acid. Its chemical formula is C₇H₁₂O₄, and it has a molecular weight of approximately 160.17 g/mol. This compound is characterized by its distinct structure, which includes two acetoxy groups attached to a propane backbone, contributing to its unique chemical properties and potential applications in various fields .
1,3-Diacetoxypropane itself does not have a well-defined mechanism of action in biological systems. However, the presence of ester groups makes it a potential prodrug. Prodrugs are inactive molecules that can be converted into active drugs within the body []. In this case, enzymatic hydrolysis of the ester groups in 1,3-diacetoxypropane could release free acetic acid and propanediol, which might have their own biological effects. However, more research is needed to understand the specific mechanism of action of 1,3-diacetoxypropane in this context.
These reactions are significant for its use in organic synthesis and industrial applications .
1,3-Diacetoxypropane can be synthesized through several methods:
These methods allow for the efficient production of 1,3-diacetoxypropane suitable for laboratory and industrial applications .
The applications of 1,3-diacetoxypropane span various fields:
These applications highlight the versatility of 1,3-diacetoxypropane in both industrial and research settings .
Several compounds share structural similarities with 1,3-diacetoxypropane. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Propylene Glycol Diacetate | Acetate Ester | Derived from propylene glycol; used as a solvent. |
Ethylene Glycol Diacetate | Acetate Ester | Derived from ethylene glycol; used in plasticizers. |
Glycerol Diacetate | Acetate Ester | Contains three hydroxyl groups; more viscous. |
1,3-Diacetoxypropane stands out due to its specific arrangement of acetoxy groups on a propane backbone, which influences its reactivity and potential applications compared to these similar compounds .
The International Union of Pure and Applied Chemistry (IUPAC) designates 1,3-diacetoxypropane as 3-acetyloxypropyl acetate, emphasizing the positions of the acetyloxy substituents on the propane chain. Alternative systematic names include:
Industrial and academic literature frequently employs trivial names such as trimethylene acetate and 1,3-propylene glycol diacetate. Regulatory databases, including CAS Common Chemistry and PubChem, catalog over 20 synonyms, highlighting its interdisciplinary relevance (Table 1).
Table 1: Synonyms of 1,3-Diacetoxypropane
Synonym | Source |
---|---|
1,3-Propanediol diacetate | PubChem |
Trimethylene acetate | CAS Common Chemistry |
1,3-Propylene glycol diacetate | J-Global |
NSC 227936 | ChemicalBook |
1,3-Diacetoxypropane was first synthesized in the mid-20th century during investigations into esterification reactions of diols. Early methods involved the direct acetylation of propane-1,3-diol with acetic anhydride in the presence of acid catalysts. A landmark 1973 patent (US3769331A) detailed its production via hydrogenation of β-acetoxypropionaldehyde in acetic acid, yielding a mixture of mono- and diacetates. This process emphasized its role as a precursor to 1,3-propanediol, a monomer for polyesters.
The compound gained prominence in the 1990s as a solvent and intermediate in polymer production. For example, U.S. Patent 5,434,317 (1995) highlighted its utility in synthesizing polytrimethylene terephthalate (PTT), a high-performance polyester. Innovations in catalytic systems, such as nickel- and palladium-based catalysts, improved the efficiency of its synthesis, reducing byproducts like n-propanol.
Advances in spectroscopic techniques enabled precise characterization. Nuclear magnetic resonance (NMR) studies confirmed its structure through distinctive chemical shifts: δ 2.05 ppm (acetyl methyl groups) and δ 4.15–4.30 ppm (methylene protons adjacent to ester groups). Gas chromatography-mass spectrometry (GC-MS) further validated its purity, with a primary fragmentation ion at m/z 43 (CH₃CO⁺).
1,3-Diacetoxypropane serves as a versatile building block in organic synthesis:
Table 2: Comparison of Diacetate Esters
Compound | Backbone | Boiling Point (°C) | Primary Use |
---|---|---|---|
1,3-Diacetoxypropane | Propane | 209–210 | Polymer synthesis |
Ethylene glycol diacetate | Ethylene | 186 | Plasticizers |
Glycerol diacetate | Glycerol | 259 | Food additives |
This table underscores the structural versatility of diacetates, with 1,3-diacetoxypropane uniquely suited for high-temperature polymer applications due to its linear hydrocarbon chain.
The molecular characterization of 1,3-diacetoxypropane reveals precise quantitative parameters essential for its chemical identification [4] [7]. The compound possesses the molecular formula C₇H₁₂O₄, establishing its composition of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms [1] [3] [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₂O₄ | PubChem, NIST WebBook [1] [4] |
Molecular Weight | 160.17 g/mol | PubChem Database [1] [5] |
Exact Mass | 160.073559 g/mol | SpectraBase Analysis [7] |
Monoisotopic Mass | 160.0732 g/mol | Mass Spectrometry Data [7] |
The molecular weight determination of 160.17 grams per mole has been consistently reported across multiple authoritative databases, with computational analysis by PubChem 2.2 providing high-precision calculations [1] [5]. The exact mass measurement of 160.073559 grams per mole, obtained through high-resolution mass spectrometry, demonstrates the compound's precise atomic composition [7] [8].
The structural architecture of 1,3-diacetoxypropane exhibits distinctive geometrical arrangements that influence its chemical behavior and physical properties [1] [3]. The compound features two acetoxy functional groups positioned at the terminal carbon atoms of a three-carbon propane backbone [15].
The two-dimensional structural representation reveals a linear propane chain with acetate ester substitutions at positions 1 and 3 [1] [4]. The central carbon atom (position 2) bears two hydrogen atoms, maintaining the saturated nature of the propane backbone [3] [15]. Each terminal carbon atom connects to an acetoxy group (-OCOCH₃), creating symmetric ester functionalities [1] .
The structural formula demonstrates the presence of four oxygen atoms distributed across two acetate ester linkages [3] [7]. The carbonyl carbon atoms of the acetate groups exhibit planar geometry due to sp² hybridization, while the propane backbone maintains tetrahedral geometry around each carbon center [4] [10].
The three-dimensional conformational analysis of 1,3-diacetoxypropane reveals dynamic structural flexibility arising from rotational freedom around carbon-carbon and carbon-oxygen single bonds [1] [4]. The compound can adopt multiple conformational states through rotation around the central C-C bonds of the propane backbone [26] [28].
Computational modeling studies indicate that the molecule exhibits gauche and anti conformational preferences depending on solvent environment and temperature conditions [26] [28]. The acetate ester groups can rotate independently, leading to various staggered conformations that minimize steric hindrance [24] [26]. The most stable conformations typically position the acetate groups to reduce intramolecular repulsion while maximizing favorable dipole interactions [28].
The standardized chemical notation systems provide unambiguous identification methods for 1,3-diacetoxypropane across international databases and research platforms [1] [4] [7].
The Simplified Molecular Input Line Entry System representation CC(=O)OCCCOC(C)=O encodes the complete structural information of 1,3-diacetoxypropane [1] [3] [15]. This linear notation begins with the first acetate group (CC(=O)O), followed by the three-carbon propane chain (CCC), and concludes with the second acetate group (OC(C)=O) [7] [13].
The SMILES string demonstrates the symmetrical nature of the molecule, with identical acetate substituents at both terminal positions [3] [15]. The central propane backbone (CCC) connects the two ester functionalities through oxygen atoms, establishing the characteristic diester structure [1] [7].
The International Chemical Identifier Key DSVGICPKBRQDDX-UHFFFAOYSA-N provides a unique hash-based identification system for 1,3-diacetoxypropane [1] [3] [4]. This standardized identifier eliminates ambiguity in chemical database searches and ensures consistent compound recognition across different platforms [7] [13].
The complete InChI string InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3 contains detailed connectivity information, including atom arrangements and hydrogen distribution [4] [7]. The suffix "-UHFFFAOYSA-N" indicates the absence of stereochemical complexity, confirming that 1,3-diacetoxypropane lacks chiral centers [1] [13].
The structural relationship between 1,3-diacetoxypropane and its parent compound propane-1,3-diol illustrates a fundamental transformation in organic chemistry [1] [18] [20]. Propane-1,3-diol, with molecular formula C₃H₈O₂ and molecular weight 76.09 grams per mole, serves as the precursor diol for acetylation reactions [18] [19] [20].
Property | 1,3-Diacetoxypropane | Propane-1,3-diol |
---|---|---|
Molecular Formula | C₇H₁₂O₄ [1] | C₃H₈O₂ [18] |
Molecular Weight | 160.17 g/mol [1] | 76.09 g/mol [20] |
CAS Number | 628-66-0 [1] | 504-63-2 [18] |
Boiling Point | 209-210°C [28] [29] | 214°C [20] |
Density | 1.069-1.070 g/mL [3] [29] | 1.053 g/mL [20] |
Functional Groups | Two acetate esters [1] | Two hydroxyl groups [18] |
The transformation from propane-1,3-diol to 1,3-diacetoxypropane involves the replacement of both terminal hydroxyl groups with acetate ester functionalities [1] [20]. This structural modification significantly alters the compound's physical properties, including increased molecular weight, modified boiling point, and enhanced lipophilicity [20].
The parent diol exhibits hydrogen bonding capabilities through its hydroxyl groups, resulting in higher boiling point (214°C) compared to the acetylated derivative (209-210°C) [20] [28]. The acetylation process eliminates hydrogen bonding potential while introducing ester carbonyl groups that affect molecular polarity and intermolecular interactions [1] [20].